Givinostat ([6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl] carbamate) is a synthetic, orally bioavailable, hydroxamic-acid-derived compound. [] It acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting Class I and II HDACs. [, ]
Givinostat plays a significant role in scientific research, particularly in the investigation of epigenetic modifications and their impact on cellular processes. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in gene expression, cell proliferation, differentiation, and apoptosis. []
The literature primarily focuses on Givinostat's biological activity as an HDAC inhibitor. While it doesn't elaborate on specific chemical reactions Givinostat undergoes, its hydroxamic acid moiety is known to chelate metal ions. [] This chelation likely plays a crucial role in inhibiting HDACs, which utilize zinc ions for their catalytic activity.
Givinostat exerts its primary mechanism of action by inhibiting Class I and II HDACs. [, ] HDACs remove acetyl groups from lysine residues on histone tails, promoting chromatin condensation and gene silencing. By inhibiting HDACs, Givinostat prevents histone deacetylation, leading to increased histone acetylation. [] This hyperacetylation results in a more relaxed chromatin structure, promoting gene transcription and influencing cellular processes like cell cycle arrest, differentiation, and apoptosis. [, ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: